molecular formula C17H13NO6 B3025028 2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 356574-17-9

2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B3025028
CAS No.: 356574-17-9
M. Wt: 327.29 g/mol
InChI Key: WKLYWDNMSBCVOR-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a dioxoisoindoline core, which is a bicyclic structure containing two oxygen atoms, and a dimethoxyphenyl group, which is a benzene ring substituted with two methoxy groups at the 2 and 5 positions. The carboxylic acid functional group is attached to the isoindoline ring, making this compound an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving an aromatic amine and a dicarboxylic acid derivative. For example, phthalic anhydride can react with an amine to form the isoindoline structure.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the isoindoline core reacts with a dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindoline core, potentially converting them to hydroxyl groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated isoindoline derivatives.

    Substitution: Various substituted isoindoline derivatives depending on the electrophile used.

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation pathways.

    Pathways: It may modulate the activity of key signaling pathways, such as the NF-κB pathway, which is involved in the regulation of immune responses and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxyphenylacetic acid: Similar in structure but lacks the isoindoline core.

    2,5-Dimethoxybenzaldehyde: Contains the dimethoxyphenyl group but has an aldehyde functional group instead of the isoindoline and carboxylic acid groups.

    Phthalimide: Contains the isoindoline core but lacks the dimethoxyphenyl group.

Uniqueness

2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is unique due to the combination of the isoindoline core with the dimethoxyphenyl group and the carboxylic acid functional group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO6/c1-23-10-4-6-14(24-2)13(8-10)18-15(19)11-5-3-9(17(21)22)7-12(11)16(18)20/h3-8H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLYWDNMSBCVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
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2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
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2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
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2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

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